

An In-depth Technical Guide to Pentagalloylglucose

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Compound of Interest

Compound Name: Pentagalloylglucose

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **pentagalloylglucose** (PGG), a naturally occurring gallotannin with significant therapeutic potential. The document details its chemical identity, physicochemical properties, and biological activities, with a focus on data relevant to drug development. Experimental protocols and key signaling pathways are also elucidated to support further research and application.

Chemical Identity and Structure

Pentagalloylglucose, a hydrolyzable tannin, is characterized by a central glucose core esterified with five gallic acid units.^{[1][2]} The most common isomer is 1,2,3,4,6-penta-O-galloyl- β -D-glucose.^{[3][4]}

The formal IUPAC names for this compound are:

- β -D-Glucopyranose pentakis(3,4,5-trihydroxybenzoate)^{[3][4]}
- Systematic IUPAC Name: (2S,3R,4S,5R,6R)-6-[[[(3,4,5-Trihydroxybenzoyl)oxy]methyl]oxane-2,3,4,5-tetrayl tetrakis(3,4,5-trihydroxybenzoate)^{[3][4]}
- An alternative IUPAC Name is: [(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate^{[5][6]}

Physicochemical Properties

PGG is a yellow powder with a high molecular weight and notable hydrophobicity compared to other polyphenols.[7][8] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Chemical Formula	C41H32O26	[3]
Molar Mass	940.681 g·mol ⁻¹	[3]
Appearance	Yellow Powder	[8]
Octanol/Water Partition Coefficient (logP)	1.29 (calculated)	[7]
Solubility	Soluble in DMSO, DMF, and Ethanol. Sparingly soluble in a 1:1 solution of Ethanol:PBS (pH 7.2).	[9]

Table 1: Physicochemical Properties of **Pentagalloylglucose**

Biological and Pharmacological Activities

Pentagalloylglucose exhibits a wide range of biological activities, making it a compound of interest for therapeutic applications. These activities include antioxidant, anti-inflammatory, antimicrobial, anticarcinogenic, and antidiabetic properties.[3][10] PGG has been shown to interact with and precipitate proteins, a characteristic feature of tannins.[3]

3.1. Anticancer Activity

PGG has demonstrated significant anticancer effects in various cancer cell lines.[7] It can induce apoptosis and autophagy, inhibit cell proliferation, and suppress tumor growth.[7][10] The anticancer mechanisms of PGG involve the modulation of multiple signaling pathways, including the inhibition of NF-κB and STAT3.[7][11] For instance, in human hepatocellular carcinoma SK-HEP-1 cells, PGG at a concentration of 30 μM was found to inhibit cell growth by inducing cell cycle arrest and suppressing NF-κB activation.[9]

3.2. Vascular Health

PGG plays a crucial role in vascular health by stabilizing elastin and collagen in the extracellular matrix of blood vessels.[4][12] This action helps to restore the biomechanical properties of arteries and has been shown to reduce arterial calcification in animal models.[3][12]

3.3. Antimicrobial Activity

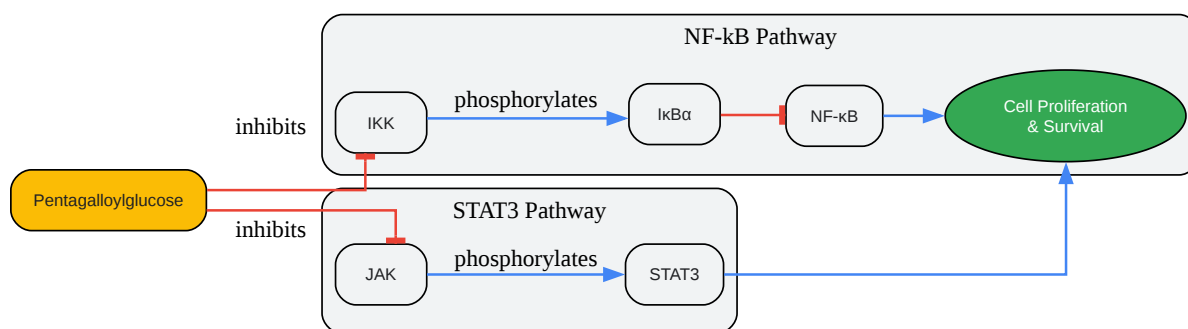
PGG has shown efficacy against various microorganisms. Notably, it can inhibit biofilm formation by *Staphylococcus aureus* at concentrations that are not toxic to human cells.[11] The concentration required to inhibit 50% of biofilm formation (IB50) was determined to be 3.6 μM . [11]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of **pentagalloylglucose** are a consequence of its ability to modulate multiple cellular signaling pathways. A key mechanism is its antioxidant activity, which involves scavenging free radicals.[12]

4.1. Anticancer Signaling

In the context of cancer, PGG's effects are mediated through several pathways. The diagram below illustrates the inhibition of the NF- κ B and STAT3 signaling pathways by PGG, leading to reduced cell proliferation and survival.



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Caption: PGG's inhibition of NF-κB and STAT3 pathways.

Experimental Protocols

This section provides an example of a detailed methodology for assessing the antibiofilm activity of **pentagalloylglucose**, as described in the literature.

5.1. Protocol: Inhibition of *Staphylococcus aureus* Biofilm Formation

Objective: To determine the concentration-dependent effect of PGG on the formation of *S. aureus* biofilms.

Materials:

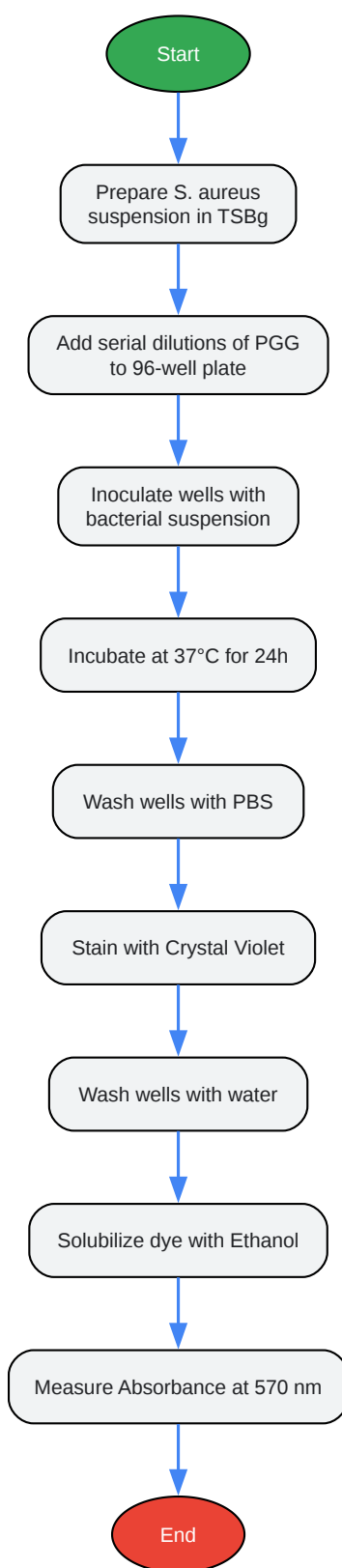
- *Staphylococcus aureus* strain (e.g., SA113)
- Tryptic Soy Broth supplemented with glucose (TSBg)
- **Pentagalloylglucose** (PGG) stock solution in a suitable solvent (e.g., DMSO)
- 96-well polystyrene microtiter plates
- Crystal Violet solution (0.1% w/v)

- Ethanol (95%)
- Plate reader

Procedure:

- Prepare a bacterial suspension of *S. aureus* in TSBg to a specific optical density (e.g., OD600 of 0.1).
- In the wells of a 96-well plate, add 100 μ L of TSBg containing serial dilutions of PGG. Include control wells with solvent only.
- Inoculate each well with 100 μ L of the bacterial suspension.
- Incubate the plates at 37°C for 24 hours without shaking.
- After incubation, discard the culture medium and gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
- Stain the adherent biofilms by adding 100 μ L of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
- Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
- Dry the plates, and then solubilize the bound crystal violet by adding 200 μ L of 95% ethanol to each well.
- Quantify the biofilm formation by measuring the absorbance at 570 nm using a plate reader.
- Calculate the percentage of biofilm inhibition relative to the solvent control.

The workflow for this experimental protocol is visualized below.



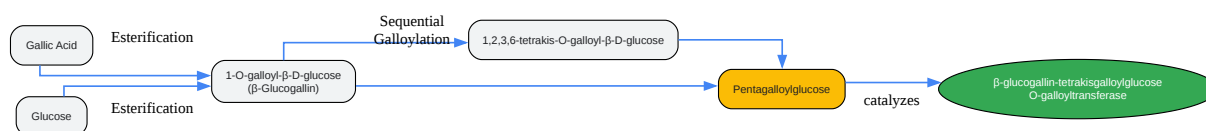
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Caption: Workflow for *S. aureus* biofilm inhibition assay.

Biosynthesis and Natural Occurrence

Pentagalloylglucose is a precursor to a larger class of tannins called ellagitannins.[3] Its biosynthesis in plants involves the sequential esterification of a glucose molecule with gallic acid.[13] The enzyme β -glucogallin-tetrakisgalloylglucose O-galloyltransferase catalyzes the final step in the formation of PGG from 1-O-galloyl- β -D-glucose and 1,2,3,6-tetrakis-O-galloyl- β -D-glucose.[3] PGG is found in various plants, including pomegranate (*Punica granatum*), mango (*Mangifera indica*), and tree peony (*Paeonia suffruticosa*).[3][13]

The biosynthetic pathway is summarized in the following diagram.



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Caption: Simplified biosynthetic pathway of **Pentagalloylglucose**.

This guide provides foundational knowledge for scientists and researchers interested in the therapeutic development of **pentagalloylglucose**. The presented data and protocols are intended to facilitate further investigation into this promising natural compound.

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